molecular formula C9H11FO B6282436 (5-ethyl-2-fluorophenyl)methanol CAS No. 1379221-56-3

(5-ethyl-2-fluorophenyl)methanol

Cat. No.: B6282436
CAS No.: 1379221-56-3
M. Wt: 154.2
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Description

(5-ethyl-2-fluorophenyl)methanol is an organic compound with the molecular formula C9H11FO It is a derivative of benzyl alcohol, where the benzene ring is substituted with an ethyl group at the 5-position and a fluorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-ethyl-2-fluorophenyl)methanol typically involves the reduction of the corresponding aldehyde or ketone. One common method is the reduction of (5-ethyl-2-fluorophenyl)acetaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde using a palladium or platinum catalyst. This method is advantageous due to its high yield and selectivity. The reaction is typically conducted under elevated pressure and temperature to ensure complete conversion.

Chemical Reactions Analysis

Types of Reactions

(5-ethyl-2-fluorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: (5-ethyl-2-fluorophenyl)acetaldehyde or (5-ethyl-2-fluorobenzoic acid).

    Reduction: (5-ethyl-2-fluorophenyl)methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-ethyl-2-fluorophenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-ethyl-2-fluorophenyl)methanol depends on its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze oxidation-reduction reactions. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to various proteins and receptors.

Comparison with Similar Compounds

Similar Compounds

    Benzyl alcohol: The parent compound without the ethyl and fluorine substitutions.

    (2-fluorophenyl)methanol: Similar structure but lacks the ethyl group.

    (5-ethylphenyl)methanol: Similar structure but lacks the fluorine atom.

Uniqueness

(5-ethyl-2-fluorophenyl)methanol is unique due to the combined presence of both ethyl and fluorine substituents on the benzene ring

Properties

CAS No.

1379221-56-3

Molecular Formula

C9H11FO

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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